molecular formula C6H9BF3K B13467296 Potassium (cyclohex-2-en-1-yl)trifluoroboranuide

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide

Cat. No.: B13467296
M. Wt: 188.04 g/mol
InChI Key: HXQIVXVCVIIDBM-UHFFFAOYSA-N
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Description

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide is an organoboron compound with the molecular formula C6H9BF3K. It is a potassium salt of a trifluoroborate anion, which is known for its stability and ease of handling. This compound is used in various chemical reactions, particularly in organic synthesis, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (cyclohex-2-en-1-yl)trifluoroboranuide typically involves the reaction of cyclohex-2-en-1-ylboronic acid with potassium bifluoride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

    Cyclohex-2-en-1-ylboronic acid: is reacted with (KHF2) in an anhydrous solvent such as tetrahydrofuran (THF).

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohex-2-en-1-ylboronic acid.

    Reduction: It can be reduced to form cyclohex-2-en-1-ylborane.

    Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

    Oxidation: Cyclohex-2-en-1-ylboronic acid.

    Reduction: Cyclohex-2-en-1-ylborane.

    Substitution: Various substituted cyclohex-2-en-1-yl derivatives depending on the reagents used.

Scientific Research Applications

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide has several scientific research applications:

    Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used as a reagent in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of potassium (cyclohex-2-en-1-yl)trifluoroboranuide in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions. The general steps are:

  • Formation of the boronate complex.
  • Transmetalation with a palladium catalyst.
  • Formation of the carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (cyclohex-1-en-1-yl)trifluoroboranuide
  • Potassium (cyclohex-3-en-1-yl)trifluoroboranuide
  • Potassium (cyclohex-4-en-1-yl)trifluoroboranuide

Uniqueness

Potassium (cyclohex-2-en-1-yl)trifluoroboranuide is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable boronate complexes makes it particularly valuable in organic synthesis.

Properties

Molecular Formula

C6H9BF3K

Molecular Weight

188.04 g/mol

IUPAC Name

potassium;cyclohex-2-en-1-yl(trifluoro)boranuide

InChI

InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h2,4,6H,1,3,5H2;/q-1;+1

InChI Key

HXQIVXVCVIIDBM-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCC=C1)(F)(F)F.[K+]

Origin of Product

United States

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